molecular formula C13H18N2S B5873451 N-benzyl-1-piperidinecarbothioamide

N-benzyl-1-piperidinecarbothioamide

Cat. No. B5873451
M. Wt: 234.36 g/mol
InChI Key: ODCBSMJLEWRRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-piperidinecarbothioamide, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1960s and has been widely studied for its potential pharmacological properties.

Mechanism of Action

N-benzyl-1-piperidinecarbothioamide acts as a sigma receptor agonist, which leads to the modulation of the release of neurotransmitters such as dopamine and serotonin. This modulation of neurotransmitter release is thought to be responsible for the analgesic and anesthetic effects of N-benzyl-1-piperidinecarbothioamide. Additionally, N-benzyl-1-piperidinecarbothioamide has been shown to have an inhibitory effect on the reuptake of dopamine, which may contribute to its potential use as a treatment for depression and other mood disorders.
Biochemical and Physiological Effects:
N-benzyl-1-piperidinecarbothioamide has been shown to have a variety of biochemical and physiological effects, including analgesia, anesthesia, and sedation. It has also been shown to have an inhibitory effect on the release of acetylcholine, which may contribute to its potential use as a treatment for conditions such as schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-1-piperidinecarbothioamide in lab experiments is its high affinity for the sigma receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that N-benzyl-1-piperidinecarbothioamide has been shown to have a relatively short half-life in the body, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on N-benzyl-1-piperidinecarbothioamide. One area of focus could be the development of more potent and selective sigma receptor agonists, which may have greater therapeutic potential. Another area of interest could be the investigation of the potential use of N-benzyl-1-piperidinecarbothioamide as a treatment for conditions such as chronic pain and addiction. Additionally, further research could be conducted on the potential biochemical and physiological effects of N-benzyl-1-piperidinecarbothioamide, as well as its potential side effects and toxicity.

Synthesis Methods

N-benzyl-1-piperidinecarbothioamide can be synthesized using a variety of methods, including the reaction of benzyl chloride with piperidine followed by the addition of carbon disulfide. Another method involves the reaction of benzylamine with carbon disulfide in the presence of piperidine. The resulting product is then purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

N-benzyl-1-piperidinecarbothioamide has been extensively studied for its potential pharmacological properties, particularly its analgesic and anesthetic effects. It has been shown to have a high affinity for the sigma receptor, which is involved in the modulation of pain perception and the regulation of neurotransmitter release. N-benzyl-1-piperidinecarbothioamide has also been investigated for its potential use as a treatment for conditions such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-benzylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c16-13(15-9-5-2-6-10-15)14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCBSMJLEWRRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.